Fmoc-D-Homocit-OH chemical structure and properties
Fmoc-D-Homocit-OH chemical structure and properties
An In-Depth Technical Guide to Fmoc-D-Homocit-OH: Properties, Synthesis, and Applications
Introduction
Fmoc-D-Homocit-OH is a non-canonical, protected amino acid derivative that serves as a critical building block for the chemical synthesis of peptides. Its structure comprises three key features: the D-enantiomeric configuration of the alpha-carbon, the homocitrulline side chain, and the Nα-terminal Fluorenylmethyloxycarbonyl (Fmoc) protecting group. The D-configuration confers resistance to enzymatic degradation by proteases, a highly desirable trait for enhancing the in vivo stability and bioavailability of peptide-based therapeutics.
The homocitrulline residue, an analog of citrulline with an additional methylene group in its side chain, is of significant biological interest. It is formed in vivo through a post-translational modification of lysine residues known as carbamylation.[1] This modification has been implicated as an antigenic target in autoimmune diseases, notably Rheumatoid Arthritis (RA), and is emerging as a source of neoantigens for cancer immunotherapy.[1][2]
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of Fmoc-D-Homocit-OH. It details the molecule's physicochemical properties, provides a field-proven protocol for its incorporation into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS), and explores the functional significance of the resulting homocitrullinated peptides in biomedical research.
Physicochemical Properties
The effective use of Fmoc-D-Homocit-OH in peptide synthesis begins with a thorough understanding of its fundamental chemical and physical properties. These characteristics dictate its handling, storage, and behavior during synthetic protocols.
The core structure consists of a D-homocitrulline molecule where the alpha-amino group is protected by the bulky, base-labile Fmoc group. This protection is essential to prevent self-polymerization and to direct the reaction to the C-terminal carboxyl group during peptide bond formation.[3]
Table 1: Physicochemical Data for Fmoc-D-Homocit-OH
| Property | Value | Source(s) |
| CAS Number | 201485-38-3 | [4][5][6] |
| Molecular Formula | C₂₂H₂₅N₃O₅ | [4][5] |
| Molecular Weight | 411.45 g/mol | [4][7] |
| Synonyms | Fmoc-D-hCit-OH, Fmoc-D-homocitrulline | [5] |
| Appearance | White to off-white powder | [8] |
| Storage | -20°C, keep desiccated | [9] |
Solubility: While specific quantitative solubility data for Fmoc-D-Homocit-OH is not extensively published, its solubility profile is comparable to other Fmoc-protected amino acids. It is readily soluble in polar aprotic solvents commonly used in SPPS, such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[8][10] Achieving complete dissolution in the coupling solvent is paramount for reaction efficiency; poor solubility can lead to incomplete acylation, resulting in deletion sequences and challenging purifications.[11] Gentle warming or sonication may be employed to facilitate dissolution if necessary.[11]
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Homocit-OH is designed explicitly for use in Fmoc-based SPPS, which has become the predominant method for peptide synthesis due to its milder reaction conditions compared to the harsher, acid-based Boc/Benzyl strategy.[3]
The Fmoc Orthogonal Strategy
The success of Fmoc SPPS hinges on an orthogonal protection scheme. The Nα-Fmoc group is stable under acidic conditions but is selectively cleaved by a weak base, typically a solution of piperidine in DMF.[3] Conversely, the protecting groups on the amino acid side chains (if present) are acid-labile and are removed only at the final step using a strong acid cocktail, such as trifluoroacetic acid (TFA).[3][12] This orthogonality ensures that the peptide backbone and side chains remain protected throughout the iterative chain assembly process.
Experimental Protocol: Incorporation of Fmoc-D-Homocit-OH
This protocol details a robust, self-validating methodology for coupling Fmoc-D-Homocit-OH onto a solid support-bound peptide chain. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
-
Resin: Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acids), pre-loaded with the first amino acid.
-
Solvents: HPLC-grade DMF, Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Amino Acid: Fmoc-D-Homocit-OH.
-
Activation/Coupling Reagents:
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
Step-by-Step Methodology:
-
Resin Swelling:
-
Place the resin in a suitable reaction vessel.
-
Add DMF to fully immerse the resin and agitate for 30-60 minutes.
-
Rationale: This step is critical for solvating the polymer matrix, making the reactive sites fully accessible for subsequent chemical steps.
-
-
N-terminal Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes. Drain and repeat once.
-
Rationale: Piperidine, a secondary amine, acts as a base to induce a β-elimination reaction, cleaving the Fmoc group from the N-terminus of the growing peptide chain.[3] The liberated dibenzofulvene byproduct is then washed away. Two treatments ensure complete deprotection.
-
-
Resin Washing:
-
Wash the resin thoroughly with DMF (5-6 times) to remove all residual piperidine and dibenzofulvene adducts.
-
Rationale: Residual piperidine will neutralize the incoming activated amino acid, preventing coupling. A comprehensive wash is a self-validating step that guarantees the subsequent reaction's success.
-
-
Fmoc-D-Homocit-OH Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-Homocit-OH (3-5 equivalents relative to resin loading) and HATU (0.95 eq. relative to the amino acid) in a minimal volume of DMF.
-
Add DIPEA or Collidine (2 eq. relative to the amino acid) to the solution and vortex briefly. Allow to pre-activate for 1-2 minutes.
-
Rationale: HATU, in the presence of a non-nucleophilic base like DIPEA, rapidly converts the carboxylic acid of Fmoc-D-Homocit-OH into a highly reactive acyl-uronium intermediate. This intermediate readily reacts with the newly liberated N-terminal amine on the resin. The use of collidine is sometimes recommended as it has been shown to reduce the risk of racemization for sensitive residues compared to DIPEA.[12]
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.
-
Rationale: This prepares the peptide-resin for the next cycle of deprotection and coupling.
-
-
Cycle Repetition and Final Cleavage:
-
Repeat steps 2-5 for each subsequent amino acid in the desired sequence.
-
After the final coupling and deprotection cycle, wash the resin thoroughly and dry it under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
SPPS Workflow Visualization
The following diagram illustrates a single, complete cycle for the incorporation of an Fmoc-protected amino acid, such as Fmoc-D-Homocit-OH, during solid-phase synthesis.
Caption: A single cycle in Fmoc solid-phase peptide synthesis.
Applications and Significance of D-Homocitrulline Peptides
The synthesis of peptides containing D-Homocitrulline is not merely a chemical exercise; it is a gateway to probing complex biological phenomena and developing novel therapeutic strategies.
Homocitrullination in Autoimmunity and Cancer
Homocitrullination (or carbamylation) is the chemical modification of the ε-amino group of a lysine residue by isocyanic acid, converting the positively charged lysine into a neutral homocitrulline.[1] This change in charge and structure can create neoepitopes that are no longer recognized as "self" by the immune system.
-
Rheumatoid Arthritis (RA): Patients with RA often develop autoantibodies against carbamylated proteins, known as anti-CarP antibodies.[2] These antibodies are distinct from the more well-known anti-citrullinated protein antibodies (ACPAs) and serve as an independent marker for the disease.[13] Synthetic peptides containing homocitrulline are invaluable tools for developing diagnostic assays and for studying the underlying mechanisms of this autoimmune response.[2]
-
Cancer Immunotherapy: The same process of neoantigen generation can be harnessed for therapeutic benefit. Cellular stress within the tumor microenvironment can lead to increased protein carbamylation.[1] These homocitrullinated proteins can be processed and presented by Major Histocompatibility Complex class II (MHC-II) molecules on the surface of antigen-presenting cells. This can trigger a modification-specific CD4+ T-cell response capable of bypassing central tolerance and mounting an attack against tumor cells.[1] Synthesizing specific homocitrullinated peptide antigens is essential for developing cancer vaccines and adoptive T-cell therapies.
Logical Pathway: From PTM to Immune Response
The diagram below outlines the logical progression from the post-translational modification of a native protein to the generation of a targeted immune response, a pathway of central importance in both autoimmunity and oncology.
Caption: Generation of an immune response to a homocitrullinated neoantigen.
Safety and Handling
As with all laboratory chemicals, Fmoc-D-Homocit-OH should be handled with appropriate care.[14] It is classified as a non-hazardous substance but may cause skin, eye, or respiratory irritation upon contact or inhalation.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the solid powder or its solutions.[15]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid generating dust during weighing and transfer.[14]
-
Storage: Store the compound in a tightly sealed container at -20°C, protected from light and moisture, to ensure its long-term stability and prevent degradation.[9]
Conclusion
Fmoc-D-Homocit-OH is more than a mere chemical reagent; it is a specialized tool that enables the synthesis of peptides with unique and powerful biological functions. Its D-configuration provides a strategic advantage for therapeutic development by enhancing peptide stability. The homocitrulline side chain allows researchers to investigate and modulate immune responses central to both autoimmune pathology and cancer immunology. A deep, mechanistic understanding of its properties and its application in a robust, self-validating SPPS protocol, as detailed in this guide, empowers scientists to harness its full potential in advancing the frontiers of peptide chemistry and medicine.
References
-
ChemBK. Fmoc-D-Cit-OH. [Link]
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Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 336-348. [Link]
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Mezo, G., et al. (2002). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Molecules, 7(1), 75-87. [Link]
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Gucinski, A. C., et al. (2020). Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides. Journal of the American Society for Mass Spectrometry, 31(7), 1464-1473. [Link]
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